2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol
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Overview
Description
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Fluoroionophores
- A study by Hong et al. (2012) focused on developing fluoroionophores from diamine-salicylaldehyde derivatives. These compounds, including similar structures to the requested compound, have the ability to chelate metal ions like Zn+2 and show specific metal response to ions such as Cd+2. This property makes them useful in cellular metal staining through fluorescence methods (Hong et al., 2012).
Antibacterial Properties
- Kakanejadifard et al. (2013) synthesized Schiff base compounds with structures resembling the requested compound. These were found to be active against bacteria like Staphylococcus aureus and Bacillus cereus, indicating their potential in antibacterial applications (Kakanejadifard et al., 2013).
Antimicrobial Activity
- Vinusha et al. (2015) created imino-4-methoxyphenol thiazole derived Schiff bases, which showed moderate activity against bacteria and fungi. This highlights their potential use in antimicrobial treatments (Vinusha et al., 2015).
pH Sensing
- Halder et al. (2018) explored a compound with a similar structure for pH sensing. It showed the ability to detect different pH levels in various environments, indicating its potential as a pH chemosensor (Halder et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-14-4-2-3-11(16(14)18)10-17-12-5-6-13-15(9-12)21-8-7-20-13/h2-6,9-10,18H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJBMHBXGVHQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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